

Technical Support Center: MCHR1 Antagonist Development

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Compound of Interest

Compound Name: ATC0065

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This technical support center provides researchers, scientists, and drug development professionals with targeted information to address the significant challenge of human Ether-à-go-go-Related Gene (hERG) potassium channel liability in the development of Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonists.

Frequently Asked Questions (FAQs)

Q1: Why are MCHR1 antagonists frequently associated with hERG channel liability?

A1: The high incidence of hERG liability among MCHR1 antagonists stems primarily from structural similarities between the pharmacophores required for MCHR1 antagonism and those known to block the hERG channel.^{[1][2][3][4]} Many potent MCHR1 antagonists, like conventional hERG blockers, feature a central scaffold attached to an aryl or heteroaryl moiety and a basic amino group.^[5] This structural overlap makes it challenging to design potent MCHR1 antagonists that do not also interact with the hERG potassium channel, an off-target interaction that can lead to severe cardiotoxicity.^{[1][3][6]}

Q2: What specific molecular features in an MCHR1 antagonist are most likely to cause hERG inhibition?

A2: Several physicochemical and structural features are commonly linked to hERG channel inhibition. Key characteristics to monitor in your compounds include:

- **High Lipophilicity:** Increased hydrophobicity on the van der Waals surface of a molecule is often favorable for both MCHR1 antagonism and hERG blocking activity.[7]
- **Presence of a Basic Amine:** A positively ionizable nitrogen atom, typically a tertiary amine, is a classic feature of many hERG blockers. This basic center is a common structural element in numerous MCHR1 antagonists.[5][8]
- **Aromatic Features:** The presence of flexible aromatic rings can contribute favorably to hERG blocking activity.[7]

Conversely, introducing polar or electronegative groups tends to be detrimental to both MCHR1 and hERG activity, requiring a careful balancing act during optimization.[7]

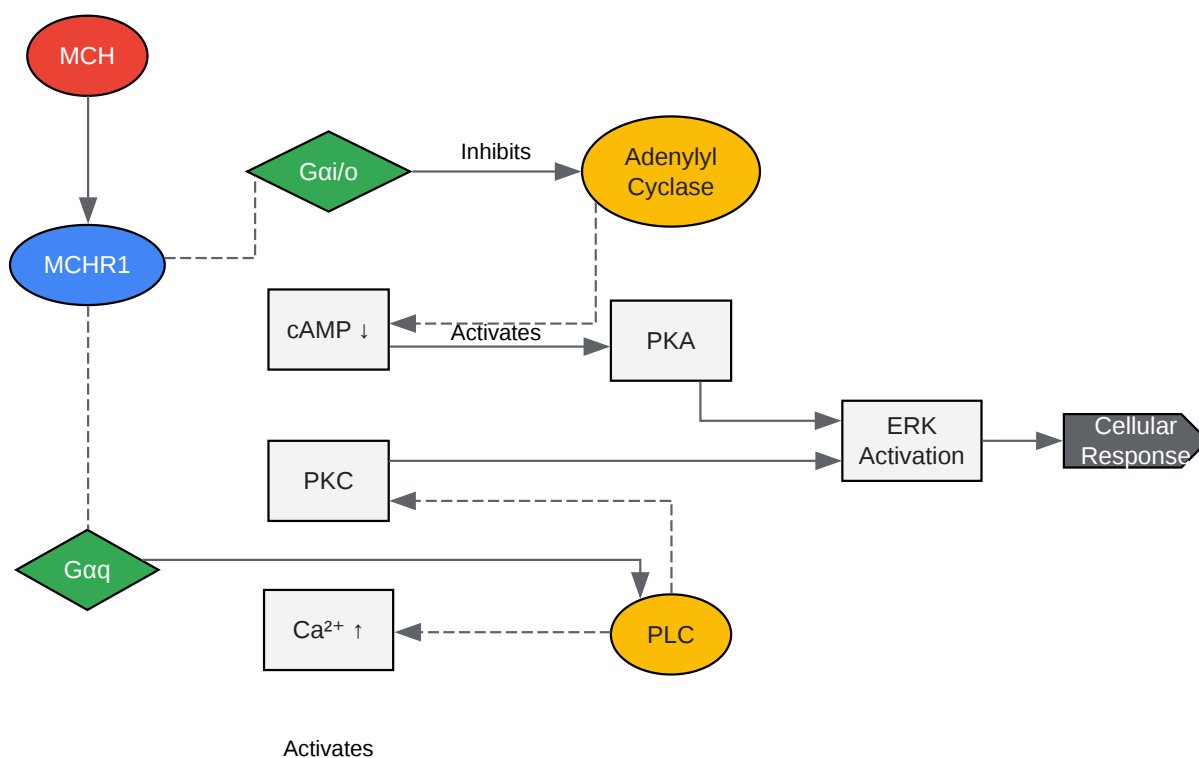
Q3: What are the primary medicinal chemistry strategies to minimize or eliminate hERG liability?

A3: The core strategy is to introduce structural modifications that decrease a compound's affinity for the hERG channel while maintaining or improving its potency for MCHR1. This creates a larger therapeutic window. Common approaches include:

- **Reducing Basicity:** Lowering the pKa of the basic nitrogen is a well-established method. This can be achieved by introducing electron-withdrawing groups near the amine (e.g., fluorine atoms), or by replacing a piperidine ring with a less basic morpholine or piperazine ring.[8] In some cases, the basic nitrogen can be converted to a less basic amide or sulfonamide.[8]
- **Decreasing Lipophilicity:** Systematically replacing lipophilic groups with more polar ones can disrupt the hydrophobic interactions critical for hERG binding. For example, replacing a p-fluorophenyl group with a cyclopropylmethoxy group helped eliminate hERG activity in one series of quinoline antagonists.[9]
- **Introducing Steric Hindrance:** Adding bulky groups near the key interacting moieties can prevent the molecule from adopting the necessary conformation to bind within the hERG channel pore.
- **Exploring Non-Basic Scaffolds:** A key breakthrough has been the discovery that a basic moiety is not an absolute requirement for high-affinity MCHR1 antagonists, allowing for the exploration of neutral structures that are less prone to hERG inhibition.[10]

Q4: How does the MCHR1 signaling pathway work, and are there opportunities to exploit it for selectivity?

A4: MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gai/o) and, in some contexts, to Gαq proteins.[6][11][12] Upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), MCHR1 initiates signaling cascades that include the inhibition of adenylyl cyclase (leading to decreased cAMP levels) and the activation of the extracellular signal-regulated kinase (ERK) pathway.[11][12][13] While direct exploitation of these pathways for hERG selectivity is not straightforward, understanding the precise binding pocket of MCHR1 can guide the design of antagonists that fit optimally within the target receptor but poorly within the hERG channel pore.[4][14]



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Caption: MCHR1 signaling cascade upon MCH binding.

Troubleshooting Guide

Q5: My lead compound is highly potent at MCHR1 but also shows significant hERG inhibition (e.g., $IC_{50} < 1\mu M$). What are my next steps?

A5: This is a common and challenging situation. The goal is to dissociate the two activities.

- **Establish a Safety Margin:** Calculate the ratio of hERG IC_{50} to MCHR1 IC_{50} . A margin of at least 100-fold is often desired early in discovery to provide a buffer for later challenges.[\[8\]](#)
- **Systematic Structural Modifications:** Initiate a focused medicinal chemistry effort based on the strategies in Q3. Prioritize changes that reduce basicity and lipophilicity first, as these are common culprits.
- **Utilize Computational Tools:** Employ in silico models to predict the hERG liability of newly designed analogs before synthesis.[\[1\]](#)[\[15\]](#)[\[16\]](#) While not a replacement for experimental data, these tools can help prioritize which compounds to make.[\[8\]](#)
- **Re-evaluate the Scaffold:** If iterative modifications fail to improve the safety margin, it may be necessary to explore entirely new chemical scaffolds that are less predisposed to hERG binding.[\[10\]](#)

Q6: My computational model predicted low hERG risk, but the in vitro patch-clamp assay shows strong inhibition. Why the discrepancy?

A6: Discrepancies between in silico predictions and experimental results can arise for several reasons:

- **Model Limitations:** The predictive model may not have been trained on a dataset containing chemical features present in your compound. The accuracy of any QSAR model is dependent on its training set.[\[15\]](#)
- **Specific Binding Modes:** Your compound might interact with the hERG channel via a novel or unusual binding mode not captured by the algorithm. Structure-based computational workflows that use the cryo-EM structure of the hERG channel may provide more insight.[\[17\]](#)
[\[18\]](#)

- **Compound Properties:** Issues like poor solubility in the assay buffer can lead to compound precipitation and non-specific effects, sometimes yielding false positives. Ensure the compound is fully dissolved at the tested concentrations.
- **Metabolites:** Although less common in in vitro assays, if the cell line has metabolic activity, a metabolite could be the active hERG blocker. This is a more significant concern for in vivo studies.[\[8\]](#)

Q7: My hERG assay results are variable and difficult to reproduce. What are some common experimental pitfalls?

A7: Reproducibility in hERG assays, particularly the "gold standard" manual patch-clamp, requires meticulous technique. Common pitfalls include:

- **Cell Health and Passage Number:** Use cells from a consistent and low passage number. Stressed or overly passaged cells can have altered channel expression and membrane properties.
- **Voltage Protocol:** Ensure you are using a standardized voltage protocol designed to assess both tonic and use-dependent block.
- **Compound Stability and Solubility:** Prepare fresh compound dilutions daily.[\[19\]](#) Visually inspect for any precipitation. The use of a solvent like DMSO should be consistent, typically at a final concentration of $\leq 0.1\%$.[\[19\]](#)
- **Temperature Control:** hERG channel kinetics are highly sensitive to temperature. Maintain a consistent physiological temperature (e.g., 36 ± 1 °C) throughout the experiment.[\[19\]](#)
- **"Rundown":** The hERG current can naturally decrease over the course of a long experiment (rundown). Monitor vehicle controls to ensure this is not misinterpreted as a compound effect.

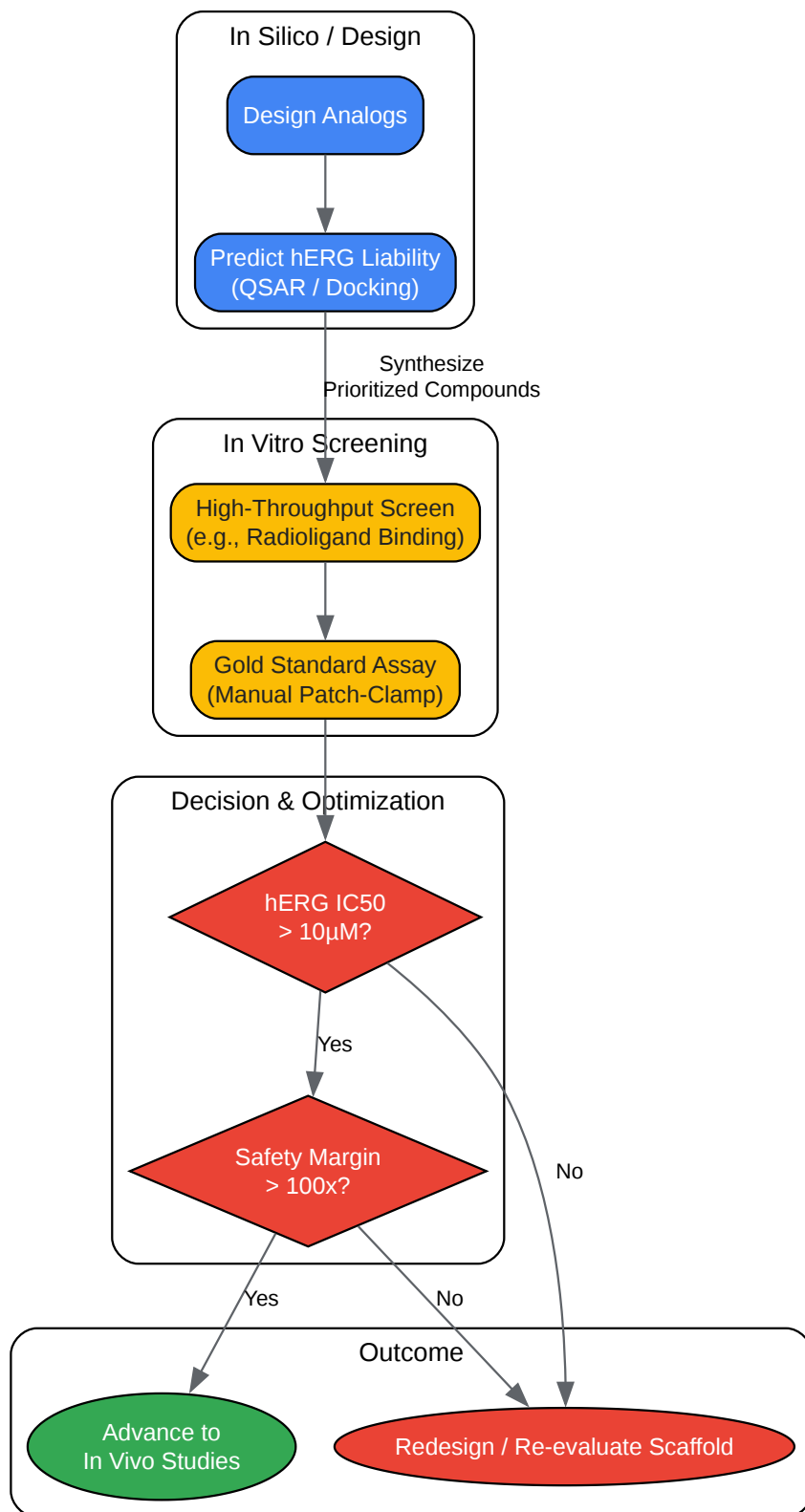
Data Presentation: MCHR1 Antagonists & hERG Liability

The table below summarizes data for representative MCHR1 antagonists, illustrating the successful de-risking of hERG liability through medicinal chemistry. A higher safety margin is desirable.

Compound ID	MCHR1 IC50 (nM)	hERG IC50 (μM)	Safety Margin (hERG/MCHR1)	Key Structural Modification	Reference
Lead Compound 1	5	0.5	100	- (Initial Hit)	[9]
(R)-10h	11	> 30	> 2700	Replaced p-fluorophenyl with cyclopropylmethoxy; added methyl group.	[9]
Compound 2	2.4	0.045	19	- (Initial Hit)	[20][21]
AMG 076 (11)	4.9	15	3061	Optimized structure to reduce lipophilicity and alter basicity.	[20][21]
Pyrrolidine 1	100	0.1	1	- (Initial Hit)	[22]
Optimized Pyrrolidine	< 10	> 10	> 1000	Replaced dimethoxyphenyl with more polar alkyl groups.	[22]

Experimental Protocols & Workflows

A systematic approach is crucial for assessing and mitigating hERG risk. The workflow below outlines a typical screening cascade.



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Caption: Experimental workflow for hERG liability assessment.

Detailed Protocol: Manual Whole-Cell Patch-Clamp Assay for hERG

This protocol is considered the "gold standard" for regulatory submissions and provides detailed characterization of a compound's effect on the hERG channel.

1. Cell Culture:

- **Cell Line:** Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are commonly used.
- **Culture Conditions:** Maintain cells according to the supplier's recommendations, ensuring they are not used at a high passage number.

2. Solutions and Reagents:[19]

- **Extracellular (Bath) Solution (in mM):** 130 NaCl, 5 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 12.5 Dextrose. Adjust pH to 7.4 with NaOH.
- **Intracellular (Pipette) Solution (in mM):** 120 K-gluconate, 20 KCl, 5 EGTA, 5 MgATP, 10 HEPES. Adjust pH to 7.3 with KOH.
- **Compound Preparation:** Dissolve test compounds in 100% DMSO to create high-concentration stock solutions. On the day of the experiment, perform serial dilutions in the extracellular solution to achieve the final desired concentrations. The final DMSO concentration should be kept constant and low (e.g., 0.1%) across all conditions, including vehicle control.[19]

3. Electrophysiological Recording:[19]

- **Apparatus:** Use a patch-clamp amplifier and data acquisition system (e.g., HEKA EPC10).
- **Temperature:** Maintain the recording chamber at a physiological temperature of 36 ± 1 °C.

- Pipettes: Pull borosilicate glass pipettes to a resistance of 2-5 M Ω when filled with the intracellular solution.
- Procedure:
 - Achieve a high-resistance (>1 G Ω) seal between the pipette and a single cell.
 - Rupture the cell membrane to attain the whole-cell configuration.
 - Compensate for series resistance ($\geq 80\%$) to minimize voltage errors.
 - Apply the voltage protocol.

4. Voltage Protocol:

- A specific pulse protocol is used to elicit and measure the hERG current (I_{Kr}). A typical protocol involves:
 - Holding the cell at a negative potential (e.g., -80 mV).
 - A depolarizing step to a positive potential (e.g., +20 mV) to activate the channels.
 - A repolarizing step to a negative potential (e.g., -50 mV) where a characteristic "tail current" is measured. This tail current is the primary endpoint for quantifying block.

5. Data Analysis:[\[19\]](#)

- Apply the test compound at increasing concentrations.
- Measure the peak amplitude of the hERG tail current at each concentration.
- Calculate the percentage of current inhibition relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the compound concentration.
- Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).

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